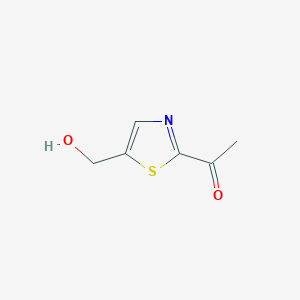

1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone

Description

Significance of Thiazole (B1198619) Derivatives in Contemporary Chemical and Biological Research

Thiazole, a five-membered aromatic ring containing sulfur and nitrogen atoms, is a fundamental scaffold in a multitude of biologically active compounds. nih.govresearchgate.netglobalresearchonline.net Its derivatives are of great interest to synthetic and biological chemists due to their diverse chemical, physical, and pharmacological properties. nih.gov The thiazole ring is a key component in numerous natural products and synthetic drugs, demonstrating a wide array of therapeutic potentials. researchgate.netanalis.com.my

The biological significance of the thiazole moiety is underscored by its presence in clinically approved medications with antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. nih.govresearchgate.netneliti.com For instance, several anticancer drugs, such as Dabrafenib and Dasatinib, incorporate a thiazole nucleus. nih.gov The reactivity of the thiazole ring, particularly the acidic proton at the C-2 position, allows for various chemical modifications, making it a valuable synthon for generating novel compounds with potent biological activities. nih.govanalis.com.my Researchers continuously explore thiazole derivatives to develop new therapeutic agents, with studies reporting their potential as antioxidants, anti-tubercular agents, and diuretics. nih.govanalis.com.my The ability to modify the thiazole ring at different positions enables the fine-tuning of a molecule's properties, which is a key strategy in drug discovery and development. globalresearchonline.netanalis.com.my

Structural Characteristics and Chemical Importance of the 5-(Hydroxymethyl)thiazole and Ethanone (B97240) Moieties

The structure of 1-(5-(hydroxymethyl)thiazol-2-yl)ethanone incorporates two key functional groups attached to the central thiazole ring: a hydroxymethyl group (-CH₂OH) at position 5 and an ethanone (acetyl) group (-C(O)CH₃) at position 2.

The 5-(hydroxymethyl)thiazole moiety provides a primary alcohol functional group. This hydroxyl group can serve as a handle for further chemical transformations, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid. sigmaaldrich.comchemicalbook.com This versatility makes it a useful intermediate in organic synthesis. chemicalbook.com For example, the related compound 4-methyl-5-thiazoleethanol (B42058) is a known intermediate in the synthesis of Vitamin B1 (thiamine), highlighting the biochemical importance of this structural feature. drugfuture.com The presence of a hydroxymethyl group can also influence the molecule's solubility and its ability to form hydrogen bonds, which is crucial for molecular interactions with biological targets.

The ethanone moiety , a type of ketone, is also of great importance in organic and medicinal chemistry. wikipedia.org The carbonyl group (C=O) in the ethanone substituent is a key reactive site. It can undergo nucleophilic addition reactions, and the adjacent methyl group's alpha-hydrogens are acidic (pKa ≈ 20), allowing for enolization and reactions at that position. wikipedia.org Ketones are fundamental building blocks in chemical synthesis and are present in many pharmaceuticals. sciencedaily.com In the context of drug design, the ethanone group can act as a hydrogen bond acceptor and its presence can be crucial for the binding of a molecule to its biological target. nih.gov For instance, the synthesis of various bioactive heterocyclic compounds often starts from ketone derivatives. nih.gov

The combination of these moieties on a thiazole scaffold results in a molecule with multiple reactive sites, offering a platform for creating a diverse library of more complex derivatives for chemical and biological screening.

Rationale for Academic Investigation of this compound

The academic investigation of this compound is driven by its potential as a versatile research scaffold. The rationale for its study can be attributed to several key factors:

Synthetic Utility : The compound serves as a valuable intermediate for the synthesis of more complex thiazole derivatives. nih.gov The presence of both a hydroxymethyl group and an ethanone group allows for selective and sequential chemical modifications. This enables the construction of novel molecular architectures that can be tested for various biological activities.

Foundation for Bioactive Compounds : Given that the thiazole ring is a well-established pharmacophore, and that hydroxyl and ketone groups are common features in many active pharmaceutical ingredients, this compound represents a promising starting point for drug discovery programs. nih.govnih.govmdpi.com Researchers can use it to synthesize new series of compounds to be evaluated as potential enzyme inhibitors or receptor modulators. nih.gov

Exploration of Structure-Activity Relationships (SAR) : By using this compound as a core structure, chemists can systematically modify the hydroxymethyl and ethanone functionalities to understand how these changes affect the biological activity of the resulting compounds. This is a fundamental aspect of medicinal chemistry, aiming to optimize the potency and selectivity of drug candidates.

Below is a table summarizing the key properties of the title compound.

| Property | Data |

| IUPAC Name | 1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |

| Synonym | 1-(5-(hydroxymethyl)thiazol-2-yl)ethan-1-one |

| CAS Number | 1202769-39-8 |

| Molecular Formula | C₆H₇NO₂S |

| Molecular Weight | 157.19 g/mol |

| Physical Form | Orange solid |

| InChI Key | AXNSKCFKXLSMJS-UHFFFAOYSA-N |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Structure

3D Structure

Properties

Molecular Formula |

C6H7NO2S |

|---|---|

Molecular Weight |

157.19 g/mol |

IUPAC Name |

1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethanone |

InChI |

InChI=1S/C6H7NO2S/c1-4(9)6-7-2-5(3-8)10-6/h2,8H,3H2,1H3 |

InChI Key |

AXNSKCFKXLSMJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC=C(S1)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Approaches for Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a cornerstone of synthetic organic chemistry, with several classical and modern methods developed to afford substituted thiazole derivatives.

Classical and Contemporary Thiazole Synthesis Protocols (e.g., Hantzsch, Cook-Heilbron)

Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch thiazole synthesis remains one of the most common and versatile methods for constructing the thiazole ring. scholaris.cayoutube.com The reaction involves the condensation and subsequent cyclization of an α-halocarbonyl compound (like an α-haloketone) with a thioamide or a related derivative, such as thiourea. mdpi.comyoutube.com The mechanism initiates with a nucleophilic attack by the sulfur atom of the thioamide on the alpha-carbon of the α-haloketone. mdpi.comyoutube.com A series of intramolecular steps, including dehydration, leads to the formation of the stable, aromatic thiazole ring. youtube.com The reaction is often driven to completion by the formation of this aromatic product. youtube.com The Hantzsch synthesis allows for a wide variety of substituents at the C2, C4, and C5 positions of the thiazole ring by choosing appropriately substituted starting materials.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis, discovered in 1947, provides a route to 5-aminothiazoles. wikipedia.org This reaction proceeds under mild conditions, often at room temperature, by reacting α-aminonitriles or aminocyanoacetates with reagents such as carbon disulfide, dithioacids, or isothiocyanates. wikipedia.orgpharmaguideline.com The mechanism begins with the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent. wikipedia.org While this method is highly effective for producing 5-aminothiazoles, its direct application for the synthesis of 5-hydroxymethylthiazoles like the title compound is less common compared to the Hantzsch method. scholaris.cawikipedia.org

| Synthesis Method | Key Reactants | Primary Product Type | Key Features |

|---|---|---|---|

| Hantzsch Synthesis | α-Haloketone + Thioamide | Substituted Thiazoles | Highly versatile; allows for diverse substitution patterns at C2, C4, and C5. scholaris.cayoutube.com |

| Cook-Heilbron Synthesis | α-Aminonitrile + Carbon Disulfide (or similar) | 5-Aminothiazoles | Proceeds under mild, often aqueous, conditions. wikipedia.orgpharmaguideline.com |

Catalyst-Mediated Synthesis of Thiazole Derivatives

Modern synthetic strategies increasingly employ transition-metal catalysts to construct and functionalize heterocyclic rings, including thiazoles. While many catalytic methods focus on the derivatization of a pre-formed ring, some protocols facilitate the ring's construction. For instance, rhodium(III)-catalyzed cyclization reactions of azoles with alkynes have been developed to create fused pyridine (B92270) systems with good to excellent yields and regioselectivity. researchgate.net Sheldrake et al. reported a method for synthesizing 5-arylthiazoles by treating N,N-diformylaminomethyl aryl ketones with phosphorus pentasulfide and triethylamine, showcasing a non-classical, mediated approach. mdpi.com These catalyst-driven methods offer pathways to complex thiazole structures that may be difficult to access through traditional means.

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a complex product, minimizing intermediate isolation steps, reducing waste, and saving time. beilstein-journals.orgnih.gov The Hantzsch synthesis is frequently adapted into a one-pot, multicomponent protocol. beilstein-journals.orgwikipedia.org For example, the condensation of an aldehyde, a β-ketoester, and a nitrogen donor like ammonium (B1175870) acetate (B1210297) can be performed in a single step. beilstein-journals.orgwikipedia.org Such approaches have been enhanced using heterogeneous catalysts and green reaction conditions, such as solvent-free reactions or the use of aqueous micelles, to improve yields and environmental compatibility. beilstein-journals.orgwikipedia.org The development of MCRs provides rapid access to diverse molecular scaffolds, and this strategy is applicable to the synthesis of complex thiazoles from simple, readily available starting materials. nih.gov

Functionalization and Derivatization of the Thiazole Core

Once the thiazole ring of 1-(5-(hydroxymethyl)thiazol-2-yl)ethanone is constructed, its functional groups and ring positions offer numerous opportunities for further chemical modification.

Strategic Modifications at C2, C4, and C5 Positions of the Thiazole Ring

The reactivity of the thiazole ring is dictated by the electronic properties of its constituent atoms. The C2 position is the most electron-deficient, the C5 position is electron-rich, and the C4 position is nearly neutral. pharmaguideline.com This distribution governs the regioselectivity of functionalization reactions.

C2 Position: Due to its electron-deficient character and the acidity of the C2-proton, this position is susceptible to deprotonation by strong bases like organolithium compounds. pharmaguideline.com The resulting C2-lithiated species is a potent nucleophile that can react with various electrophiles, including alkyl halides and aldehydes, to install new substituents. pharmaguideline.com Nucleophilic substitution reactions can also occur at the C2 position if a suitable leaving group is present. pharmaguideline.com

C4 Position: The C4 position is less reactive towards electrophiles than C5. However, direct C-H functionalization at C4 can be achieved using transition-metal catalysis, often requiring specific directing groups to ensure regioselectivity. nih.govresearchgate.net

C5 Position: As the most electron-rich carbon, the C5 position is the primary site for electrophilic substitution reactions such as halogenation and sulfonation. pharmaguideline.com If the C5 position is already substituted, as in the title compound, electrophilic attack is disfavored unless activated by strong electron-donating groups at C2. pharmaguideline.com Palladium-catalyzed cross-coupling reactions, such as Suzuki coupling, provide a powerful method for installing aryl or vinyl groups at this position. nih.gov

| Ring Position | Electronic Character | Primary Reactivity | Example Reactions |

|---|---|---|---|

| C2 | Electron-deficient | Deprotonation, Nucleophilic Attack | Lithiation followed by electrophilic quench; Nucleophilic aromatic substitution. pharmaguideline.com |

| C4 | Neutral | Catalyst-mediated C-H Functionalization | Palladium-catalyzed C-H alkenylation. nih.gov |

| C5 | Electron-rich | Electrophilic Substitution | Halogenation, Sulfonation, Friedel-Crafts acylation. pharmaguideline.com |

Regioselective Functionalization of the Hydroxymethyl Moiety

The hydroxymethyl group at the C5 position is a versatile handle for derivatization. Standard alcohol chemistry can be applied, although care must be taken to achieve regioselectivity and avoid side reactions with the ketone or the thiazole ring. Key transformations include:

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde or a carboxylic acid using a variety of reagents. Mild conditions would be necessary to prevent over-oxidation or reaction with the thiazole sulfur.

Etherification: Formation of ethers can be accomplished under Williamson ether synthesis conditions or by using acid catalysis, for example, in the conversion of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-bis(alkoxymethyl)furans. researchgate.net

Esterification: The hydroxyl group can be readily converted to an ester via reaction with acyl chlorides or carboxylic anhydrides.

Achieving high regioselectivity in these transformations is crucial. For instance, p-toluenesulfonic acid (p-TSA·H2O) has been used as an efficient catalyst for the regioselective sulfenylation of 3-hydroxy bisindole derivatives, demonstrating that acidic catalysts can promote selective reactions of hydroxyl groups in complex heterocyclic systems. nih.gov The choice of reagents and reaction conditions is paramount to selectively modify the hydroxymethyl group while preserving the integrity of the acetyl group and the thiazole core.

Transformations of the Ethanone (B97240) Group

The ethanone group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives. These reactions typically target the carbonyl carbon or the adjacent methyl protons.

One common transformation is condensation , particularly the Claisen-Schmidt condensation, where the ethanone reacts with various aromatic aldehydes. This reaction leads to the formation of chalcone-like structures, which are precursors to numerous biologically active compounds. nih.gov The reaction is often catalyzed by an acid or base.

Another key reaction is the formation of hydrazones . The carbonyl group of the ethanone can react with hydrazine (B178648) or its derivatives to yield hydrazones. These can be further cyclized to generate other heterocyclic systems. For instance, reaction with thiosemicarbazide (B42300) can ultimately lead to the formation of 1,3,4-thiadiazole (B1197879) derivatives.

The ethanone moiety can also undergo halogenation at the α-carbon (the methyl group). For example, bromination can occur in the presence of a suitable brominating agent, yielding an α-bromo ketone. This intermediate is highly reactive and serves as a key building block for the synthesis of other heterocyclic rings fused to or substituted on the thiazole core. nih.gov

| Transformation | Reagents and Conditions | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Acid or Base catalyst | Chalcone derivative |

| Hydrazone Formation | Hydrazine derivative (e.g., thiosemicarbazide) | Hydrazone |

| α-Halogenation | Brominating agent (e.g., NBS) | α-Bromo ketone |

Mechanistic Elucidation of Key Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and predicting outcomes.

Investigation of Reaction Intermediates and Transition States

The Hantzsch thiazole synthesis is a classic and widely used method for constructing the thiazole ring. mdpi.com In the context of synthesizing this compound, this would likely involve the reaction of a thioamide with an α-haloketone bearing a protected hydroxymethyl group.

The mechanism is thought to proceed through several key intermediates. Initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone to form a thioether intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of the aromatic thiazole ring.

Spectroscopic studies and the isolation of intermediates in related thiazole syntheses support this proposed pathway. nih.gov For instance, in the synthesis of other thiazolyl-dihydropyrazoles, a thioamide intermediate has been successfully isolated and characterized. nih.gov Computational studies can also provide insights into the energy profiles of the reaction, helping to identify the transition states and determine the rate-limiting step.

Role of Solvents and Catalysts in Reaction Outcomes

The choice of solvent and catalyst can significantly influence the yield, reaction time, and even the regioselectivity of thiazole synthesis.

Solvents: Polar protic solvents like ethanol (B145695) are commonly used for the Hantzsch synthesis, as they can solvate the ionic intermediates and facilitate the proton transfer steps involved in the dehydration process. rsc.org However, in some cases, aprotic solvents may be preferred to avoid side reactions. The use of greener solvents, such as water or ionic liquids, is also an area of active research to develop more environmentally benign synthetic routes. mdpi.com

Catalysts: The Hantzsch synthesis can often proceed without a catalyst, but the use of one can accelerate the reaction. Acid catalysts can protonate the carbonyl group of the α-haloketone, making it more electrophilic and susceptible to nucleophilic attack by the thioamide. rsc.org Conversely, base catalysts can deprotonate the thioamide, increasing its nucleophilicity. In some modern synthetic approaches, solid-supported catalysts, such as silica-supported tungstosilicic acid, have been employed. mdpi.com These catalysts offer advantages such as ease of separation from the reaction mixture and potential for recycling, contributing to more sustainable chemical processes. mdpi.com Microwave irradiation has also been used in conjunction with catalysts to dramatically reduce reaction times.

| Factor | Influence on Reaction | Examples |

| Solvent | Affects solubility of reactants, stabilization of intermediates and transition states, and can participate in the reaction mechanism. | Ethanol, Dimethylformamide (DMF), Water |

| Catalyst | Increases reaction rate, can influence selectivity. | Acids (e.g., HCl), Bases (e.g., Triethylamine), Solid-supported catalysts (e.g., Silica-supported tungstosilicic acid) |

| Energy Source | Affects reaction time and energy efficiency. | Conventional heating, Microwave irradiation |

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidating the Relationship Between Molecular Structure and Biological Potency

The substitution pattern on the thiazole (B1198619) ring plays a critical role in determining the biological activity of its derivatives. Studies on related 2-acyl-5-substituted thiazoles have shown that the nature of the substituent at the 5-position significantly influences their therapeutic potential. For instance, the introduction of an acyl group at this position has been associated with antibacterial properties. acs.org This suggests that the hydroxymethyl group in 1-(5-(hydroxymethyl)thiazol-2-yl)ethanone is a key determinant of its biological function and a prime site for modification.

Furthermore, research on other thiazole series has highlighted the importance of the substituent at the 2-position. In a series of 2-amino-4-thiazole-containing renin inhibitors, modifications at this position had a profound impact on their inhibitory activity. While not directly analogous to the ethanone (B97240) group, this underscores the sensitivity of the 2-position of the thiazole ring to structural changes.

The following table summarizes the general effect of substituents on the thiazole ring based on findings from related compound series.

| Position on Thiazole Ring | Substituent Type | General Effect on Bioactivity | Reference |

| 5 | Acyl Group | Potential for antibacterial activity. | acs.org |

| 2 | Varied (e.g., amino derivatives) | Significant impact on enzyme inhibitory activity. | |

| 4 | Phenyl substituents | Can influence potency and selectivity. | nih.gov |

This table is illustrative and based on findings from related thiazole series, not direct studies on this compound.

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. Conformational analysis of thiazole-containing amino acids has revealed that these residues tend to adopt a semi-extended β2 conformation. nih.gov This preferred conformation is stabilized by an intramolecular hydrogen bond between the amide N-H and the thiazole nitrogen atom. nih.gov While this study was not performed on this compound itself, it provides valuable insight into the potential conformational preferences of the thiazole ring system.

Rational Design Strategies Based on SAR Insights

The insights gained from SAR studies provide a foundation for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, several strategies can be employed to optimize its structure.

The hydroxymethyl group at the 5-position of the thiazole ring is a key site for modification. This group can participate in hydrogen bonding interactions with a biological target. Altering this group can modulate these interactions and, consequently, the biological activity.

Potential modifications could include:

Esterification or etherification: To alter lipophilicity and potentially improve cell permeability.

Oxidation: Conversion to an aldehyde or carboxylic acid could introduce new interaction points. A patent describing the synthesis of the related 2-acetyl-5-thiazole formic acid suggests the feasibility of such modifications. google.com

Replacement with other functional groups: Introducing groups like amines, amides, or small alkyl chains could probe the steric and electronic requirements of the binding pocket.

The ethanone group at the 2-position is another critical feature for structural modification. The carbonyl group can act as a hydrogen bond acceptor, and the methyl group can engage in hydrophobic interactions.

Strategies for modifying the ethanone moiety include:

Chain extension or branching: Altering the alkyl chain could optimize hydrophobic interactions.

Introduction of cyclic structures: Replacing the ethyl group with a cyclopropyl (B3062369) or other small ring could introduce conformational rigidity.

Replacement of the acetyl group: Introducing different acyl groups or other functionalities could explore different binding modes.

Scaffold hopping is a powerful strategy in drug discovery to identify novel core structures with similar biological activities but potentially improved properties. nih.govnih.gov This approach involves replacing the central thiazole ring with other heterocyclic systems while retaining key pharmacophoric elements.

Bioisosteric replacement is a related concept where one functional group is replaced by another with similar physicochemical properties. nih.gov For the thiazole ring in this compound, potential bioisosteres could include oxazole, imidazole, or thiophene (B33073) rings. These replacements can alter the electronic distribution and hydrogen bonding capacity of the core scaffold, potentially leading to improved interactions with the target. For instance, replacing a phenyl ring with a thiazole has been shown to eliminate hERG activity in some cases.

The hydroxymethyl and ethanone groups can also be subjected to bioisosteric replacement. For example, a hydroxymethyl group could be replaced with a trifluoromethyl group to alter its electronic properties while maintaining a similar size.

Molecular Mechanisms and Biological Target Identification

Investigation of Molecular Targets and Pathways

The biological activity of thiazole (B1198619) derivatives is often rooted in their ability to interact with specific molecular targets, thereby modulating key cellular pathways. Research into this chemical class has revealed interactions with various enzymes and receptors.

Enzyme Inhibition and Activation Studies

Thiazole-containing compounds have been identified as potent inhibitors of several enzyme classes, a mechanism central to their therapeutic potential.

Protein Kinase Inhibition : The thiazole scaffold is a crucial component in the development of protein kinase inhibitors, which are vital in cancer therapy. nih.gov For instance, derivatives of 2-aminothiazole have been explored as inhibitors of Aurora kinases, which are key regulators of cell division. nih.gov Another significant target is the BCR-ABL1 kinase, a driver in chronic myeloid leukemia. mdpi.com The thiazole compound AR-A014418 has been identified as a selective, ATP-competitive inhibitor of Glycogen synthase kinase 3β (GSK3β), with an IC50 value of 100 nM, highlighting its potential in neurodegenerative disease research. nih.gov

VEGFR-2 Inhibition : Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical enzyme in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. Certain synthetic thiazole derivatives have demonstrated significant inhibitory activity against VEGFR-2. For example, one study found a thiazole compound (4c) to be a potent inhibitor of VEGFR-2 with an IC50 value of 0.15 µM, suggesting its potential to disrupt tumor blood supply. mdpi.com

Cyclooxygenase (COX) Inhibition : Thiazole derivatives have also been investigated as anti-inflammatory agents through the inhibition of COX enzymes. A series of 2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]-N-(thiazole-2-yl)acetamide derivatives were synthesized and tested for their effects on COX-1 and COX-2. One compound showed a high inhibitory effect on COX-2 (88.5% inhibition at 10 µM), while another was more selective for COX-1 (85% inhibition). nih.gov This dual inhibitory capability underscores the versatility of the thiazole scaffold in modulating inflammatory pathways.

Table 1: Enzyme Inhibition by Thiazole Derivatives

| Enzyme Target | Thiazole Derivative | Observed Activity (IC50) | Reference |

|---|---|---|---|

| VEGFR-2 | 2-[2-[4-Hydroxy-3-(4-hydroxy-3-methoxy-benzylidene)hydrazinyl]-thiazole-4[5H]-one | 0.15 µM | mdpi.com |

| Glycogen synthase kinase 3β (GSK3β) | AR-A014418 | 100 nM | nih.gov |

| Cyclooxygenase 2 (COX-2) | 2-((1,5-diphenyl-1H-imidazol-2-yl) thio) -N- (thiazol-2-yl) acetamide | 88.5% inhibition at 10 µM | nih.gov |

Receptor Modulation and Ligand-Binding Dynamics

Beyond enzyme inhibition, thiazole derivatives can modulate the activity of cellular receptors. A notable example is the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily of ligand-gated ion channels. nih.gov

Through a compound library screening, N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists of ZAC. One lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, and its analogs were shown to inhibit ZAC signaling. Further studies with N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB) revealed it to be a selective ZAC antagonist that acts as a negative allosteric modulator, targeting the transmembrane and/or intracellular domains of the receptor. This discovery opens avenues for using such compounds as pharmacological tools to explore the physiological functions governed by ZAC. nih.gov

Cellular-Level Research Modalities

The therapeutic potential of thiazole derivatives has been extensively evaluated through cellular-level research, primarily using in vitro assays to assess biological responses and elucidate underlying mechanisms.

In Vitro Cellular Assays for Biological Response Assessment (e.g., antiproliferative, antimicrobial)

Antiproliferative Activity : A significant body of research has demonstrated the potent antiproliferative activity of thiazole derivatives against a range of human cancer cell lines. mdpi.com The MTT assay is commonly used to assess cytotoxicity. mdpi.commdpi.com For example, novel thiazole derivatives have shown inhibitory effects against breast cancer (MCF-7, MDA-MB-231) and liver cancer (HepG2) cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable to standard chemotherapeutic drugs like Staurosporine. mdpi.comcyberleninka.ru Other studies have reported activity against leukemia, renal, and lung cancer cell lines. globalresearchonline.netdmed.org.ua

Antimicrobial Activity : The thiazole moiety is a key feature in compounds with antimicrobial properties. mdpi.com Various synthetic thiazole derivatives have been screened for their activity against pathogenic bacteria and fungi. For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives showed promising inhibitory activity against Candida albicans, with minimum inhibitory concentration (MIC) values substantially lower than the reference drug fluconazole. nih.gov Other research has identified thiazole-based chalcones and imidazotriazole-incorporated thiazoles with antibacterial activity against strains like Staphylococcus aureus and Pseudomonas aeruginosa. mdpi.comdmed.org.ua

Table 2: Biological Response of Thiazole Derivatives in In Vitro Assays

| Cell Line / Microorganism | Thiazole Derivative | Observed Activity (IC50 / MIC) | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 2-[2-[4-Hydroxy-3-(4-hydroxy-3-methoxy-benzylidene)hydrazinyl]-thiazole-4[5H]-one | IC50 = 2.57 µM | mdpi.com |

| HepG2 (Liver Cancer) | 2-[2-[4-Hydroxy-3-(4-hydroxy-3-methoxy-benzylidene)hydrazinyl]-thiazole-4[5H]-one | IC50 = 7.26 µM | mdpi.com |

| MDA-MB-231 (Breast Cancer) | 3-nitrophenylthiazole molecule 4d | IC50 = 1.21 µM | mdpi.com |

| Candida albicans | 2-(2-(4-chlorobenzylidene)hydrazinyl)-4-phenyl-1,3-thiazole | MIC = 3.9 µg/mL | nih.gov |

Mechanistic Studies of Cellular Events (e.g., apoptosis induction)

A primary mechanism by which thiazole derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov The 1,3-thiazole nucleus has been shown to exhibit cytotoxic activity by activating caspases, which are key executioner enzymes in the apoptotic cascade. nih.gov

Studies on specific thiazole compounds have provided detailed insights into these mechanisms. For instance, a potent thiazole derivative (compound 4d) was found to induce cell cycle arrest at the G1 and G2/M phases in MDA-MB-231 breast cancer cells. mdpi.com Further investigation using an Annexin V FITC/PI assay confirmed that this compound activates apoptosis. It was also shown to reduce the mitochondrial membrane potential and increase the level of the tumor suppressor protein p53, indicating that it triggers the intrinsic apoptotic pathway. mdpi.commdpi.com

Phenotypic Screening and Target Deconvolution Methodologies

Phenotypic screening, which assesses the effects of compounds on cellular or organismal phenotypes, plays a crucial role in discovering new drugs, particularly for diseases with complex pathologies. nih.gov The thiazole scaffold is frequently identified as a "hit" in such screening campaigns due to its broad spectrum of biological activities. nih.gov

However, the reactivity of some thiazole derivatives, such as 2-aminothiazoles, means they can be flagged as "frequent hitters" or promiscuous compounds that show activity in many assays through non-specific mechanisms. Therefore, when a thiazole derivative is identified as a hit, its reactivity must be carefully evaluated to ensure it has specific on-target engagement. This validation process involves a cascade of biochemical inhibition assays, redox activity tests, and stability studies to exclude non-specific inhibition and confirm a clear mechanism of action, allowing researchers to focus on the most promising and tractable compounds for further development. nih.gov

Advanced Computational and Theoretical Chemistry Applications

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical methods are instrumental in understanding the intrinsic properties of 1-(5-(hydroxymethyl)thiazol-2-yl)ethanone at the atomic level. These in silico approaches provide insights into the molecule's stability, electronic properties, and reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiazole (B1198619) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are used to determine the optimized molecular geometry, including bond lengths and angles. researchgate.netnih.gov These calculations are fundamental for understanding the molecule's conformational stability. nih.gov

Theoretical calculations using DFT with the B3LYP 6-311G(d,p) basis set have been employed to compute the optimized geometrical structures of new thiazole derivatives in the gas phase. researchgate.net For similar compounds, the stability has been analyzed in both the gas phase and in solvents like DMSO to identify the minimum energy conformer. nih.gov

Table 1: Representative Theoretical Geometrical Parameters for Thiazole Derivatives

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C=N | 1.37 | - |

| C-S | 1.77 | - |

| C-C (ring) | 1.38 | - |

| N-C-S | - | 115.0 |

| C-S-C | - | 89.0 |

| C-N-C | - | 111.0 |

Note: The data in this table is representative of thiazole rings and is intended for illustrative purposes. Actual values for this compound would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. nih.govekb.eg

A small HOMO-LUMO energy gap suggests that a molecule is more reactive. nih.gov For various thiazole derivatives, DFT has been used to calculate the energies of these frontier orbitals to understand their reactivity profiles. ekb.eg This analysis helps in identifying the regions of the molecule that are prone to electrophilic or nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies of a Representative Thiazole Derivative

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.9 |

| Energy Gap (ΔE) | 4.6 |

Note: This data is illustrative for a related compound. The specific values for this compound would need to be calculated.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). nih.gov

In studies of related heterocyclic compounds, MEP analysis has been used to identify the active sites for molecular interactions. nih.gov For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms, indicating their role as sites for hydrogen bonding and coordination.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound and its interactions with biological macromolecules.

Molecular Docking for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. physchemres.orgnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at the molecular level. nih.govresearchgate.net

In studies involving thiazole derivatives, molecular docking has been used to investigate their binding modes within the active sites of various protein targets. physchemres.orgnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, in the context of anti-biofilm agents, docking studies have identified crucial amino acid residues involved in the ligand-protein interactions. physchemres.org

Table 3: Representative Molecular Docking Results for a Thiazole Derivative with a Protein Target

| Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR22, SER53, GLY102 |

| Hydrogen Bond Distance (Å) | 2.1, 2.5 |

Note: This data is for a representative thiazole derivative and is for illustrative purposes. The specific interactions of this compound would depend on the protein target.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Analysis

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of molecules over time. chemrxiv.orgmdpi.com These simulations are essential for understanding the flexibility of a ligand and how it adapts to the binding site of a protein. nih.govpasteur.frmdpi.com

MD simulations can be used to assess the stability of a ligand-protein complex and to explore the conformational ensemble of the ligand. nih.govmdpi.com By analyzing the trajectory of an MD simulation, researchers can identify the most stable conformations of the ligand and the key interactions that are maintained throughout the simulation. This information is crucial for understanding the binding process and for the design of more potent inhibitors.

In Silico Prediction of Compound Properties and Mechanistic Pathways

In silico methods, particularly those rooted in quantum chemistry, have become indispensable tools in modern chemical research. These computational techniques allow for the prediction of a wide array of molecular properties and the elucidation of complex reaction mechanisms, offering insights that can be difficult or impossible to obtain through experimental means alone. For the compound this compound, computational studies can provide a deeper understanding of its electronic structure, spectroscopic characteristics, and potential reaction pathways.

Computational Elucidation of Reaction Mechanisms

While specific computational studies detailing the reaction mechanisms of this compound are not extensively documented in publicly available literature, the general application of computational chemistry to understand thiazole synthesis and reactivity is well-established. Density Functional Theory (DFT) is a primary method used to explore the potential energy surfaces of reactions, identify transition states, and calculate activation energies, thereby clarifying reaction pathways.

For instance, computational studies on the synthesis of various thiazole derivatives have been successfully employed to support proposed reaction mechanisms. acs.org These studies often involve the optimization of reactant, intermediate, transition state, and product geometries using a specified level of theory and basis set, such as B3LYP/6-311G(d,p). acs.org By calculating the energies of these structures, a reaction profile can be constructed, which helps in understanding the feasibility and kinetics of a proposed mechanistic pathway.

The synthesis of pyrazolyl-thiazole derivatives, for example, has been outlined as a multi-step process involving condensation and cyclization reactions. nih.gov Computational analysis of such pathways would typically involve:

Conformational Analysis: Identifying the lowest energy conformations of reactants and intermediates.

Transition State Searching: Locating the saddle points on the potential energy surface that connect reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: Confirming that the identified transition states correctly link the desired reactants and products.

Thermodynamic and Kinetic Parameter Calculation: Determining parameters such as enthalpy, entropy, and Gibbs free energy of activation to predict reaction rates and spontaneity. acs.org

These computational approaches provide a theoretical framework for understanding how substituents on the thiazole ring, such as the hydroxymethyl and acetyl groups in this compound, might influence reactivity and the course of a reaction.

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis, IR)

Computational chemistry is frequently used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The Gauge-Independent Atomic Orbital (GIAO) method is a popular approach for these calculations. Theoretical chemical shifts for thiazole derivatives have been calculated and show good correlation with experimental data. acs.orgnih.gov For example, in the ¹H-NMR spectrum of similar thiazole compounds, protons of the thiazole ring are typically observed in specific regions, and these can be computationally predicted. acs.org Similarly, the chemical shifts of carbons in the thiazole ring and attached functional groups can be accurately calculated. acs.orgnih.gov

Table 1: Predicted Spectroscopic Data for Thiazole Derivatives

| Spectroscopic Technique | Predicted Parameter | Typical Calculated Range for Thiazole Derivatives |

|---|---|---|

| ¹H NMR | Thiazole Ring Proton | 7.51–8.10 ppm acs.orgnih.gov |

| ¹³C NMR | Thiazole Ring Carbons | 109.9–168.9 ppm acs.orgnih.gov |

| IR | C=N Stretching | ~1600 cm⁻¹ |

| IR | C-S Stretching | ~670 cm⁻¹ |

This table presents typical computationally predicted data for thiazole derivatives based on available literature and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Infrared (IR) Spectroscopy: Theoretical calculations can generate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. DFT methods, such as B3LYP, are used to compute these frequencies. For thiazole derivatives, characteristic stretching frequencies for C=N and C-S bonds can be predicted and compared with experimental FT-IR spectra.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which are observed in UV-Vis spectroscopy. mdpi.com These calculations can determine the maximum absorption wavelength (λmax) and help to understand the nature of the electronic transitions, such as π→π* transitions, which are common in conjugated systems like thiazole derivatives. mdpi.com The calculated λmax values for thiazole azo dyes in chloroform (B151607) have been shown to be in good agreement with experimental data. mdpi.com

The combination of these computational predictions provides a powerful tool for the structural elucidation and characterization of novel compounds like this compound.

Future Perspectives and Unexplored Research Avenues

Development of Novel Thiazole-Based Hybrid Scaffolds

A promising strategy in drug discovery involves creating hybrid molecules where two or more pharmacophores are combined into a single entity to enhance therapeutic efficacy or target multiple pathways. nih.gov The structure of 1-(5-(hydroxymethyl)thiazol-2-yl)ethanone is an ideal starting point for designing such hybrid scaffolds. The hydroxyl and acetyl groups offer reactive sites for conjugation with other biologically active heterocyclic systems like quinoxaline, pyrazole, or thienothiophene. nih.govnih.gov

The creation of bis-thiazole structures, where two thiazole (B1198619) rings are linked, has been shown to enhance therapeutic activities. mdpi.com For instance, the core of this compound could be strategically combined with other thiazole-containing fragments known for specific biological activities, such as antimicrobial or anticancer properties. nih.govnih.gov This molecular hybridization could lead to compounds with synergistic effects or novel mechanisms of action. nih.gov

Table 1: Potential Hybrid Scaffolds Incorporating the this compound Core

| Paired Heterocycle | Potential Therapeutic Area | Rationale for Hybridization |

| Quinoline (B57606) | Anticancer, Antimalarial | Combines the established bioactivity of quinoline with the versatile thiazole core. mdpi.com |

| Pyrazole | Anti-inflammatory, Analgesic | Creates a novel chemical entity by linking two distinct five-membered heterocycles. nih.gov |

| Thiazolidinone | Antibacterial, Antidiabetic | Merges two sulfur-containing heterocycles known for diverse biological roles. nih.gov |

| Triazole | Antifungal, Anticancer | Forms a hybrid with another nitrogen-rich heterocycle, potentially enhancing target binding. mdpi.com |

This approach of creating hybrid molecules is a key area for future research, aiming to develop next-generation therapeutics targeting a range of diseases from infections to cancer. researchgate.netacs.org

Application of Machine Learning and Artificial Intelligence in Thiazole Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. youtube.com These technologies can be applied to the discovery of novel thiazole derivatives by predicting their biological activities and synthetic accessibility. nih.govnih.gov

For a compound like this compound, ML models could be trained on large datasets of known thiazole derivatives to predict potential biological targets and activities. researchgate.net For example, Quantitative Structure-Activity Relationship (QSAR) models can effectively predict how structural modifications to the thiazole scaffold might influence its efficacy as an anticancer agent or enzyme inhibitor. nih.gov Recent studies have successfully used ML to identify novel thiazole derivatives as potent inhibitors for targets like the urease enzyme, demonstrating the predictive power of these models. researchgate.net

Table 2: Machine Learning Applications in Thiazole Research

| ML Application | Description | Potential Impact on this compound Research |

| Predictive Modeling (QSAR) | Develops models to predict the biological activity of new compounds based on their chemical structure. nih.gov | Rapidly screen virtual libraries of derivatives for potential anticancer, antibacterial, or other therapeutic activities. nih.govresearchgate.net |

| De Novo Drug Design | Generates novel molecular structures with desired properties using generative AI models. | Design new thiazole scaffolds with enhanced potency and selectivity for specific biological targets. |

| Retrosynthesis Prediction | AI algorithms predict the synthetic steps required to create a target molecule. nih.gov | Identify more efficient and sustainable synthesis routes for the parent compound and its novel derivatives. |

| Virtual Screening | Computationally screens large libraries of compounds to identify those likely to bind to a drug target. youtube.com | Prioritize which derivatives of this compound should be synthesized and tested in the lab. |

The integration of AI and ML offers a powerful toolkit to explore the chemical space around this compound, guiding the design and synthesis of new molecules with enhanced therapeutic potential.

Advanced Chemical Biology Tools for Target Validation

Identifying the specific biological target of a small molecule is a critical and often challenging step in drug discovery. tandfonline.comsygnaturediscovery.com For derivatives of this compound that show promising biological activity, advanced chemical biology tools will be essential for validating their mechanism of action.

One powerful technique is chemoproteomics , which uses chemical probes to identify protein-ligand interactions within a cell's native environment. numberanalytics.com A derivative of this compound could be modified into a probe by attaching a biotin (B1667282) tag or a photoreactive group. This probe can then be used in pull-down experiments or activity-based protein profiling (ABPP) to isolate and identify its binding partners via mass spectrometry. numberanalytics.comnih.gov

Another cutting-edge approach is CRISPR-Cas9 genome editing . numberanalytics.com If a derivative is hypothesized to inhibit a specific protein, CRISPR can be used to knock out or modify the gene encoding that protein. If the cellular effect of the gene knockout mimics the effect of the compound, it provides strong evidence for the target's identity. numberanalytics.com

Small molecule probes are themselves crucial tools for target validation, allowing researchers to modulate a protein's activity in a controlled way. tandfonline.comnumberanalytics.com High-quality, selective probes derived from the this compound scaffold could be developed to investigate the function of newly identified targets. tandfonline.com

Table 3: Modern Techniques for Target Validation

| Technique | Principle | Application to Thiazole Research |

| Chemoproteomics (e.g., ABPP, AP-MS) | Uses chemical probes to label and identify protein targets in complex biological samples. numberanalytics.com | Pinpoint the specific enzymes or receptors that derivatives of this compound interact with to exert their effects. |

| CRISPR-Cas9 Genome Editing | Allows for precise modification of genes to validate the role of a suspected protein target. numberanalytics.com | Confirm if inhibiting a specific protein with a thiazole derivative produces the same biological outcome as deleting the gene for that protein. |

| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein when a ligand binds, confirming target engagement in cells. | Provide direct evidence that a thiazole compound binds to its intended target within the cellular environment. |

| Proximity Ligation Assay (PLA) | Detects protein-protein interactions in situ, which can be modulated by a small molecule. numberanalytics.com | Investigate how a thiazole derivative might disrupt or enhance critical protein interactions within a disease pathway. |

Employing these advanced techniques will be crucial to move from identifying active compounds to understanding their precise molecular mechanisms, a necessary step for successful preclinical development. tandfonline.comucl.ac.uk

Sustainable and Green Chemistry Approaches in Thiazole Synthesis

Traditional methods for synthesizing heterocyclic compounds often rely on hazardous reagents, harsh conditions, and generate significant chemical waste. numberanalytics.comnih.gov The principles of green chemistry offer a framework for developing more environmentally benign and efficient synthetic routes for thiazoles, including this compound. bohrium.comresearchgate.net

Future research should focus on implementing green synthetic strategies such as:

Microwave and Ultrasound-Assisted Synthesis: These techniques can dramatically shorten reaction times, increase yields, and improve selectivity compared to conventional heating methods. bohrium.comnih.gov The synthesis of various thiazole derivatives has been successfully achieved using microwave irradiation, often in greener solvents or even under solvent-free conditions. researchgate.netrsc.org

Use of Green Catalysts and Solvents: Replacing hazardous solvents and catalysts is a core principle of green chemistry. numberanalytics.com Research has shown the efficacy of using water, ionic liquids, or polyethylene (B3416737) glycol (PEG) as reaction media for thiazole synthesis. bohrium.comresearchgate.net Furthermore, the development of recyclable catalysts, such as biocatalysts or magnetic nanoparticles, can minimize waste and reduce costs. bohrium.commdpi.com For example, a recyclable chitosan-based biocatalyst has been used effectively in the ultrasound-assisted synthesis of thiazoles. mdpi.comnih.gov

One-Pot, Multi-Component Reactions: Designing synthetic sequences where multiple steps are performed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net A one-pot, three-component synthesis using a reusable NiFe2O4 nanoparticle catalyst has been reported for creating thiazole scaffolds in an eco-friendly ethanol-water system. acs.org

Table 4: Comparison of Conventional vs. Green Synthesis Approaches for Thiazoles

| Parameter | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often use volatile, toxic organic solvents. nih.gov | Emphasize water, ionic liquids, or solvent-free conditions. bohrium.comresearchgate.net |

| Energy Source | Typically relies on prolonged heating (reflux). researchgate.net | Utilizes efficient energy sources like microwaves or ultrasound. nih.govrsc.org |

| Catalysts | May use stoichiometric, non-recyclable acid/base catalysts. | Focus on reusable, non-toxic catalysts (biocatalysts, nanocatalysts). bohrium.commdpi.com |

| Process | Often multi-step with purification of intermediates. | Favors one-pot, multi-component reactions to improve atom economy. researchgate.netacs.org |

| Waste | Can generate significant amounts of hazardous waste. numberanalytics.com | Aims to minimize waste production and maximize resource efficiency. chemijournal.com |

By adopting these green chemistry principles, the future synthesis of this compound and its derivatives can become more sustainable, cost-effective, and environmentally responsible. nih.govresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 1-(5-(Hydroxymethyl)thiazol-2-yl)ethanone, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves multi-step organic reactions , with the thiazole ring formation as a key step. A widely applicable method is the Hantzsch thiazole synthesis , which uses α-haloketones and thioamides under acidic conditions to construct the thiazole core . For introducing the hydroxymethyl group, condensation reactions with formaldehyde derivatives or hydroxylation of pre-existing methyl groups (e.g., using oxidizing agents like KMnO₄ under controlled pH) are employed . Critical parameters include:

- Temperature control (60–80°C for cyclization steps).

- Catalyst selection (e.g., P₄S₁₀ for sulfur incorporation ).

- Solvent polarity (polar aprotic solvents like DMF improve intermediate stability).

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., hydroxymethyl protons at δ 4.2–4.5 ppm, thiazole carbons at 150–160 ppm) .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 184.05 for C₆H₈N₂O₂S) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% for biological assays) .

- IR spectroscopy : Hydroxyl stretching (3200–3400 cm⁻¹) and carbonyl vibrations (1680–1700 cm⁻¹) validate functional groups .

Q. What in vitro biological assays are typically employed to evaluate the antimicrobial or anticancer potential of this compound?

- MTT assay : Quantifies cytotoxicity against cancer cell lines (e.g., IC₅₀ values for MCF-7 or HeLa cells) .

- Agar diffusion : Tests antimicrobial activity (zone of inhibition against S. aureus or E. coli at 50–100 µg/mL) .

- ROS detection : Fluorescent probes (e.g., DCFH-DA) measure oxidative stress induction in treated cells .

Advanced Research Questions

Q. How can researchers resolve contradictory cytotoxicity results between MTT assays and apoptosis marker analyses for this compound?

Contradictions may arise from assay-specific artifacts (e.g., MTT’s mitochondrial reduction interference) or time-dependent effects . To resolve:

- Orthogonal assays : Combine MTT with ATP-based viability assays (e.g., CellTiter-Glo) .

- Apoptosis validation : Use Annexin V/PI staining and caspase-3/7 activity assays .

- Time-course studies : Evaluate cytotoxicity at 24, 48, and 72 hours to capture dynamic responses .

Q. What computational strategies are recommended for predicting the ADME/Tox profile and target binding affinity of derivatives?

- Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., CDK7 or Rab7b ).

- ADME prediction : Tools like admetSAR estimate permeability (LogP < 3), hepatic metabolism (CYP450 inhibition), and Ames test toxicity .

- MD simulations : GROMACS or AMBER assess binding stability (RMSD < 2 Å over 100 ns) .

Q. What mechanistic studies are essential for understanding the role of the hydroxymethyl group in modulating biological activity?

- Structure-activity relationship (SAR) : Synthesize analogs lacking the hydroxymethyl group and compare IC₅₀ values .

- Metabolic profiling : Use LC-MS to identify hydroxylation or glucuronidation pathways .

- X-ray crystallography : Resolve ligand-target complexes (e.g., with CDK7) to map hydrogen bonding interactions .

Key Considerations for Experimental Design

- Scale-up challenges : Continuous flow reactors improve yield (>80%) for gram-scale synthesis .

- Stability : Store at -20°C under inert gas to prevent hydroxymethyl oxidation .

- Biological controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.